1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The trifluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,3-Diamino-4-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its reactivity and interaction with nucleophiles.
The presence of both chloro and amino groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
DPCPVLKVQIBUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.